

An In-depth Technical Guide to Carboxyphosphamide-d4

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Compound of Interest		
Compound Name:	Carboxyphosphamide-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carboxyphosphamide-d4**, a labeled metabolite of the widely used anticancer drug Cyclophosphamide.[1] This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information typically found in a Certificate of Analysis, along with relevant experimental protocols and pathway diagrams.

Compound Specifications

Carboxyphosphamide-d4 is a stable isotope-labeled version of Carboxyphosphamide, a major metabolite of Cyclophosphamide.[1] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[2] [3][4][5]



Identifier	Value	
Chemical Name	3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid-d4	
Synonyms	N,N-Bis(2-chloroethyl)phosphorodiamidate Hydracrylic Acid-d4; Asta 5754-d4; Carboxycyclophosphamide-d4; NSC 145124- d4[1][6]	
CAS Number	1246817-74-2[1][4][7][8]	
Unlabelled CAS Number	22788-18-7[7]	
Molecular Formula	C7H11D4Cl2N2O4P[1][4][6]	
Molecular Weight	297.11[1][4][6]	
Appearance	Off-White to Pale Yellow Solid[1]	

Analytical Data

The following table summarizes the typical analytical data for **Carboxyphosphamide-d4**. This information is crucial for its application as a reference standard in analytical method development, validation, and quality control.[8]

Parameter	Specification	Method
Purity	≥98% (by HPLC)	High-Performance Liquid Chromatography
Isotopic Enrichment	≥99% deuterated forms (d1-d4)	Mass Spectrometry
Identity	Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Storage Conditions	2-8°C Refrigerator, Under Inert Atmosphere[1]	-
Shipping Conditions	Ambient[1]	-



Experimental Protocols

The accurate quantification of Cyclophosphamide and its metabolites is critical for therapeutic drug monitoring and pharmacokinetic studies. **Carboxyphosphamide-d4**, as a stable isotopelabeled internal standard, is instrumental in these analyses.

3.1. UPLC-MS/MS Method for Quantification in Biological Matrices

A common application of **Carboxyphosphamide-d4** is in the development and validation of UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods for the simultaneous quantification of Cyclophosphamide and its metabolites in plasma, dried blood spots, or other biological samples.[2][3][5][10]

Sample Preparation:

- Protein Precipitation: Biological samples (e.g., plasma, reconstituted dried blood spots) are treated with a protein precipitating agent, such as methanol, to remove proteins that can interfere with the analysis.[3][10]
- Derivatization: For certain metabolites like 4-hydroxycyclophosphamide, derivatization with a reagent such as semicarbazide hydrochloride may be necessary to improve stability and chromatographic properties.[2][5]
- Internal Standard Spiking: A known concentration of Carboxyphosphamide-d4 is added to the sample to serve as an internal standard for quantification.

Chromatographic Separation:

- Column: A reverse-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 μm), is typically used.[2][5]
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.01% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is employed.[2][3][5]
- Flow Rate: A typical flow rate is around 0.15-0.2 mL/min.[2][3][5]

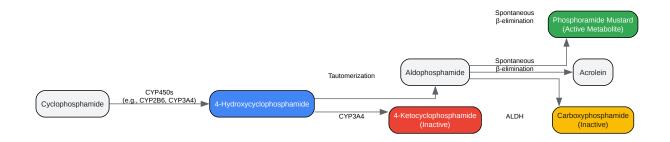
Mass Spectrometric Detection:



- Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[2][3][5]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analytes and the internal standard are monitored.[2][3][5] For example, the transition for 4-hydroxycyclophosphamided4-SCZ derivative is m/z 337.7 > 225.1.[2][5]

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects.[2][3][5][9] The following diagram illustrates the major metabolic pathway of Cyclophosphamide, highlighting the formation of Carboxyphosphamide.



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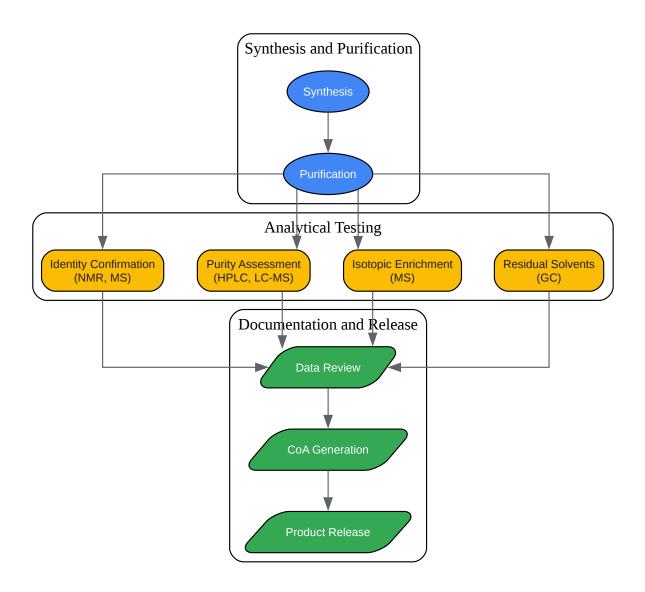
Metabolic activation and inactivation pathway of Cyclophosphamide.

This pathway shows that after the initial hydroxylation of Cyclophosphamide to 4-hydroxycyclophosphamide by cytochrome P450 enzymes, it exists in equilibrium with its tautomer, Aldophosphamide.[11] Aldophosphamide can then undergo spontaneous elimination to form the active cytotoxic agent, Phosphoramide Mustard, and Acrolein.[11] Alternatively, Aldophosphamide can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, Carboxyphosphamide.[11][12]

Workflow for Certificate of Analysis Generation



The generation of a Certificate of Analysis (CoA) for a reference standard like **Carboxyphosphamide-d4** involves a stringent quality control process to ensure its identity, purity, and quality.



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A generalized workflow for the generation of a Certificate of Analysis.

This workflow begins with the synthesis and purification of the compound. The purified material then undergoes a battery of analytical tests to confirm its identity, purity, isotopic enrichment,



and to quantify any residual solvents. The data from these tests are then reviewed, and if all specifications are met, a Certificate of Analysis is generated, and the product is released for use.

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